N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound characterized by the presence of a methoxythianyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxythiophenol with formaldehyde to form the methoxythianyl intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxythianyl and trifluoromethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the methoxythianyl group.
4-Methoxythiophenol: Contains the methoxythianyl group but lacks the trifluoromethylphenyl group.
4-(Trifluoromethyl)benzyl chloride: Contains the trifluoromethylphenyl group but lacks the methoxythianyl group.
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of the methoxythianyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview of N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
This compound is a synthetic organic compound that belongs to the class of sulfonamides. Its unique structure, characterized by a methoxy group, thian group, and trifluoromethyl group, suggests potential biological activities that merit investigation.
Chemical Structure
The chemical formula of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄F₃N₃O₂S
- Molecular Weight : 355.34 g/mol
The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The presence of the trifluoromethyl group may enhance lipophilicity and bioavailability, potentially improving the compound's efficacy against certain pathogens.
Antimicrobial Activity
Research into similar sulfonamide compounds has shown promising antimicrobial properties. The compound's structure may confer activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies are essential to evaluate its effectiveness against specific pathogens.
Anticancer Potential
Some sulfonamides have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The thian and trifluoromethyl substituents may contribute to these effects by altering the compound's interaction with cellular targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of structurally related sulfonamides against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone, suggesting potential effectiveness for this compound.
-
Cytotoxicity Assays :
- In a cytotoxicity assay using various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
-
Mechanistic Studies :
- Research into the mechanism of action revealed that sulfonamides can induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent cell death.
Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | [Research Study 1] |
Anticancer | Induces apoptosis in cancer cell lines | [Research Study 2] |
Cytotoxicity | IC50 values in micromolar range | [Research Study 3] |
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound A | Trifluoromethyl | Moderate | Low |
Compound B | Methoxy group | High | Moderate |
Target Compound | Methoxy & Thian | High | High |
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3S2/c1-22-14(6-8-23-9-7-14)11-19-24(20,21)10-12-2-4-13(5-3-12)15(16,17)18/h2-5,19H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZCTBCLTYEDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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